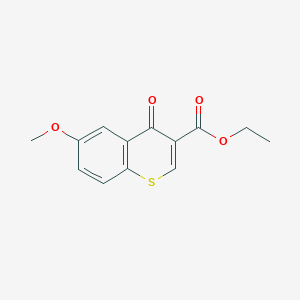
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one is an organic compound with the molecular formula C15H22O2. This compound is characterized by a hydroxy group (-OH) attached to the fifth carbon, a ketone group (C=O) on the third carbon, and a phenyl group (C6H5) on the seventh carbon of the heptane chain. It is a versatile molecule with significant applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone. The reaction conditions often include the use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation followed by purification processes such as distillation or recrystallization to obtain the pure compound. The reaction parameters are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Cl2 for chlorination.
Major Products:
Oxidation: Formation of 5-oxo-2,2-dimethyl-7-phenylheptanoic acid.
Reduction: Formation of 5-hydroxy-2,2-dimethyl-7-phenylheptanol.
Substitution: Formation of 5-hydroxy-2,2-dimethyl-7-(substituted phenyl)heptan-3-one.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-2,2-dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical and biological properties.
2,2-Dimethyl-7-phenylheptan-3-one:
5-Hydroxy-2,2-dimethyl-7-phenylheptanoic acid: An oxidized form with different chemical behavior and applications.
Uniqueness: 5-Hydroxy-2,2-dimethyl-7-phenylheptan-3-one is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
169271-04-9 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
5-hydroxy-2,2-dimethyl-7-phenylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 |
InChI-Schlüssel |
YHHMWCHYXRGIRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(CCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
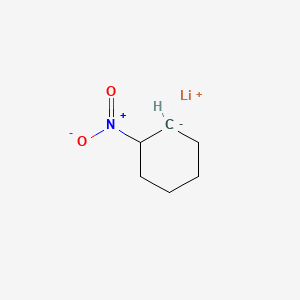
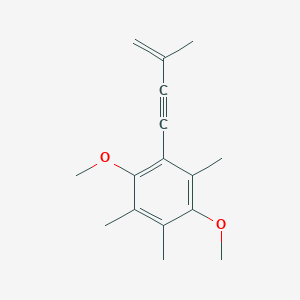

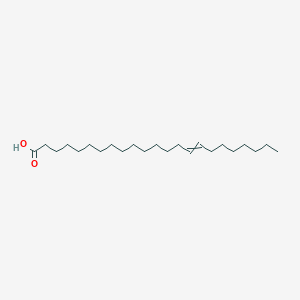
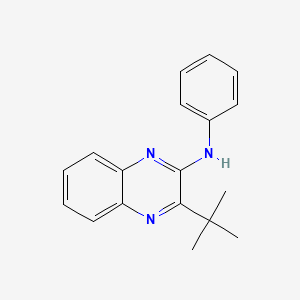
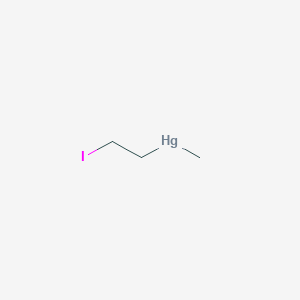
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
